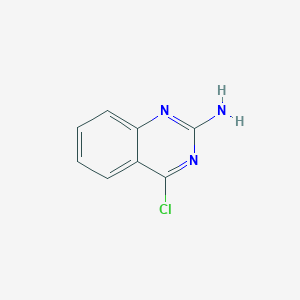

4-Chloroquinazolin-2-amine

Beschreibung

The Quinazoline (B50416) Scaffold in Medicinal Chemistry and Drug Discovery

The quinazoline ring system, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. frontiersin.orgfrontiersin.org Its derivatives have been extensively studied and have demonstrated a remarkable diversity of biological activities. nih.gov

Broad Spectrum of Pharmacological Activities of Quinazoline Derivatives

Quinazoline derivatives are recognized for their wide-ranging pharmacological effects. nih.govwisdomlib.org These compounds have shown potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive agents. rsc.orgnih.gov The versatility of the quinazoline scaffold allows for structural modifications that can fine-tune its biological activity, making it a valuable template for drug design. mdpi.comresearchgate.net Research has demonstrated activities including:

Anticancer nih.gov

Antiviral mdpi.com

Antibacterial mdpi.com

Antifungal mdpi.com

Anti-inflammatory mdpi.com

Anticonvulsant mdpi.com

Antihypertensive researchgate.net

Antimalarial arabjchem.org

Antitubercular mdpi.com

Antioxidant mdpi.com

Quinazoline as a Privileged Structure in Medicinal Chemistry

The term "privileged structure" is used to describe a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by undergoing judicious structural modifications. mdpi.com The quinazoline scaffold is a prime example of such a structure. bohrium.comscielo.br Its ability to interact with a variety of biological targets has led to its incorporation into a multitude of clinically successful drugs. The structural rigidity and the presence of nitrogen atoms in the quinazoline ring system allow for specific hydrogen bonding interactions and π-π stacking, which are crucial for binding to biological macromolecules. bohrium.com

Current Therapeutic Applications and Marketed Drugs with Quinazoline Moieties

The therapeutic importance of the quinazoline scaffold is underscored by the number of marketed drugs that feature this heterocyclic system. arabjchem.org These drugs are used to treat a range of conditions, from hypertension to cancer. For instance, Prazosin, Doxazosin, and Terazosin are α1-adrenoceptor antagonists used in the management of hypertension. arabjchem.orgbohrium.comscielo.br In the realm of oncology, several quinazoline-based kinase inhibitors have been approved, including Gefitinib, Erlotinib, Lapatinib, and Afatinib, which target epidermal growth factor receptor (EGFR) in various cancers. arabjchem.orgscielo.brmdpi.com

| Drug | Therapeutic Area | Mechanism of Action |

| Prazosin | Hypertension | α1-adrenoceptor antagonist |

| Doxazosin | Hypertension, Benign Prostatic Hyperplasia | α1-adrenoceptor antagonist |

| Terazosin | Hypertension, Benign Prostatic Hyperplasia | α1-adrenoceptor antagonist |

| Gefitinib | Non-Small Cell Lung Cancer | EGFR tyrosine kinase inhibitor |

| Erlotinib | Non-Small Cell Lung Cancer, Pancreatic Cancer | EGFR tyrosine kinase inhibitor |

| Lapatinib | Breast Cancer | Dual tyrosine kinase inhibitor (EGFR and HER2) |

| Afatinib | Non-Small Cell Lung Cancer | Irreversible ErbB family blocker |

| Vandetanib | Medullary Thyroid Cancer | REarranged during Transfection (RET), VEGFR, and EGFR inhibitor |

| Cediranib | Ovarian Cancer | VEGFR inhibitor |

| Belumosudil | Chronic Graft-Versus-Host Disease | ROCK2 inhibitor |

Significance of Halogenated Quinazolines in Chemical and Biological Research

The introduction of halogen atoms, particularly chlorine, into the quinazoline scaffold can significantly influence its chemical and biological properties. This has made halogenated quinazolines, such as 4-Chloroquinazolin-2-amine, key subjects of investigation.

Role of Chlorine Substitution in Chemical Reactivity

The presence of a chlorine atom on the quinazoline ring, especially at the 4-position, dramatically enhances the reactivity of the compound. ontosight.ai This increased reactivity is primarily due to the electron-withdrawing nature of the chlorine atom, which makes the carbon to which it is attached highly susceptible to nucleophilic attack. ontosight.ai This feature is of great synthetic utility, as the chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. mdpi.com This allows for the facile synthesis of a diverse library of quinazoline derivatives with different functional groups at the 4-position. The chlorination of a 4(3H)-quinazolinone with reagents like phosphoryl chloride (POCl₃) is a common method to introduce this reactive handle. nih.govmdpi.com

Impact on Biological Activity and Pharmacological Profiles

The substitution of a chlorine atom can have a profound impact on the biological activity and pharmacological profile of quinazoline derivatives. The position of the chlorine atom is critical, with substitutions at positions 6, 7, and 8 often influencing the compound's potency and selectivity. mdpi.comnih.govactascientific.com For instance, structure-activity relationship (SAR) studies have revealed that the presence of a chlorine atom at the 7-position can enhance the anticonvulsant activity of certain quinazolinone derivatives. mdpi.com Furthermore, the inclusion of electron-withdrawing groups like chlorine on the anilino ring of 4-anilinoquinazolines has been shown to be advantageous for their antiproliferative activity. mdpi.com The introduction of a chlorine atom can also affect the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. bohrium.com

An in-depth look at the synthetic methodologies for the chemical compound this compound and its related derivatives reveals a variety of sophisticated and evolving chemical strategies. These methods focus on the construction of the core quinazoline structure and the specific introduction of the chloro- and amino- functionalities.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAZODWQFAWXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439920 | |

| Record name | 4-chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124309-74-6 | |

| Record name | 4-chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloroquinazolin 2 Amine and Its Derivatives

The synthesis of 4-chloroquinazolin-2-amine and its derivatives is a multi-step process that hinges on the initial formation of the quinazoline (B50416) ring system, followed by specific functionalization. The primary precursor for many derivatives is 4-chloroquinazoline (B184009), which is typically derived from the corresponding quinazolinone.

Biological Activity and Pharmacological Investigations of 4 Chloroquinazolin 2 Amine Derivatives

Anticancer Research

Derivatives of 4-chloroquinazoline (B184009) are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, particularly their potential as anticancer agents. scirp.org The quinazoline (B50416) scaffold is recognized as a privileged structure in drug discovery. beilstein-journals.org The versatility of the 4-chloroquinazoline core allows for substitutions at various positions, leading to the development of numerous derivatives with diverse mechanisms of anticancer action. nih.govjst.go.jp These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, disruption of cellular division, and induction of programmed cell death (apoptosis). nih.govresearchgate.net

Inhibitory Effects on Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism. sci-hub.se Dysregulation of RTK signaling is a common feature of many cancers, making them important targets for anticancer drug development. researchgate.netsci-hub.se Derivatives of 4-anilinoquinazoline (B1210976), a class of compounds derived from 4-chloroquinazoline, have been extensively investigated as inhibitors of several RTKs. beilstein-journals.org

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and is a key target in cancer therapy. tandfonline.com Overexpression or mutation of EGFR is implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancer. jst.go.jptandfonline.com 4-Anilinoquinazoline derivatives have emerged as a prominent class of EGFR inhibitors, with several compounds achieving clinical success. mdpi.com These inhibitors typically act by competing with adenosine (B11128) triphosphate (ATP) at the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote tumor growth and survival. nih.govacs.org

Numerous studies have focused on synthesizing and evaluating novel 4-anilinoquinazoline derivatives as EGFR inhibitors. For instance, a series of 2-aryl-4-amino substituted quinazoline derivatives were designed to overcome drug resistance in NSCLC, with some compounds showing excellent inhibitory activity against mutant forms of EGFR. jst.go.jp Research has also demonstrated that modifications at the C-2, C-6, and C-7 positions of the quinazoline ring can significantly influence the potency and selectivity of these inhibitors. jst.go.jpnih.gov For example, the introduction of a methyl group at the C-2 position has been shown to enhance antitumor potency. jst.go.jp

The table below summarizes the EGFR inhibitory activity of selected 4-chloroquinazoline derivatives.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Compound 6d | EGFR | 0.069 | - | tandfonline.com |

| Erlotinib | EGFR | 0.045 | - | tandfonline.com |

| Compound 3l | EGFR-TK | 0.03766 | - | nih.gov |

| Gefitinib | EGFR-TK | 0.03144 | - | nih.gov |

| Compound 27 | EGFR (L858R/T790M/C797S) | < 1 | - | jst.go.jp |

| Compound 8o | EGFR | - | - | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Platelet-derived growth factor receptor beta (PDGFR-β) is another receptor tyrosine kinase implicated in tumor growth and angiogenesis. beilstein-journals.orggoogle.com Inhibition of PDGFR-β can disrupt tumor vasculature and inhibit tumor progression. nih.gov Some 4-anilinoquinazoline derivatives have been found to exhibit inhibitory activity against PDGFR-β, suggesting their potential as multi-targeted anticancer agents. beilstein-journals.orgcore.ac.uk The dual inhibition of both EGFR and PDGFR-β could offer a synergistic approach to cancer treatment by targeting multiple pathways involved in tumor growth and survival. beilstein-journals.org

The development of CDP860, a humanized, PEGylated di-Fab' that blocks PDGFR-beta activity, has been a subject of study. nih.gov Research has also explored the role of PDGFRβ in the differentiation of mesenchymal stem cells into cancer-associated fibroblasts, which are crucial components of the tumor microenvironment. oncotarget.com

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.nettandfonline.commdpi.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. sci-hub.setandfonline.com Several 4-anilinoquinazoline derivatives have been identified as potent inhibitors of VEGFR-2. researchgate.netamazonaws.com By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, thereby cutting off the tumor's supply of nutrients and oxygen. amazonaws.com

The design of dual EGFR and VEGFR-2 inhibitors based on the 4-anilinoquinazoline scaffold has been a significant area of research. sci-hub.senih.govamazonaws.com This dual-inhibition strategy is believed to have a synergistic effect, as both signaling pathways are critical for tumor progression. researchgate.netamazonaws.com For example, a series of novel 2-chloro-4-anilino-quinazolines were designed and evaluated as dual inhibitors, with some compounds showing potent activity against both EGFR and VEGFR-2. nih.gov Similarly, 4-anilinoquinazoline-acylamino derivatives have been developed as dual TK inhibitors. sci-hub.se

The table below presents the VEGFR-2 inhibitory activity of selected 4-chloroquinazoline derivatives.

| Compound | Target | IC50 (µM) | Reference |

| Compound 3i | VEGFR-2 | 0.120 | tandfonline.com |

| Compound 3j | VEGFR-2 | 0.197 | tandfonline.com |

| Sorafenib | VEGFR-2 | 0.088 | tandfonline.com |

| Compound 8o | VEGFR-2 | - | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Antiproliferative Properties in Various Cancer Cell Lines

The anticancer potential of 4-chloroquinazoline derivatives has been demonstrated through their antiproliferative activity against a wide range of human cancer cell lines. nih.govtandfonline.com These studies are crucial for identifying lead compounds for further development.

For instance, a series of quinazolin-4(3H)-one derivatives were tested against 60 different human cancer cell lines. tandfonline.com One of the most potent compounds, 6d , exhibited superior sub-micromolar antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line with a GI50 of 0.789 µM. tandfonline.com This compound also showed potent cytostatic activity against 40 different cancer cell lines. tandfonline.com Another derivative, 6a , demonstrated broad-spectrum antiproliferative activity, showing significant potency against colon cancer (HCT-116), CNS cancer (U251), melanoma (LOX IMVI), and renal cancer (SN12C) cell lines. tandfonline.com

Furthermore, novel 4-anilinoquinazolines have shown promising antiproliferative properties against HCT-116 (colon) and T98G (glioblastoma) tumor cells. beilstein-journals.org Research on 2,3-dihydroquinazolin-4(1H)-one analogues also revealed their antiproliferative activities against prostate cancer cell lines PC3 and DU145. researchgate.net

The table below showcases the antiproliferative activity of selected 4-chloroquinazoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (GI50 µM) | Reference |

| Compound 6d | NCI-H460 (Lung) | 0.789 | tandfonline.com |

| Compound 6a | HCT-116 (Colon) | - | tandfonline.com |

| Compound 6a | U251 (CNS) | - | tandfonline.com |

| Compound 6a | LOX IMVI (Melanoma) | - | tandfonline.com |

| Compound 6a | SN12C (Renal) | - | tandfonline.com |

| Compound 3j | Colon Cancer Cell Lines | 3.29 | tandfonline.com |

GI50 represents the concentration of the compound that causes 50% growth inhibition.

Modulation of Tubulin Polymerization

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Disruption of tubulin polymerization is a validated mechanism for anticancer drugs, as it leads to cell cycle arrest and apoptosis. nih.govnih.gov

Some quinazoline derivatives have been found to modulate tubulin polymerization. nih.govresearchgate.net Research has shown that certain 2,4-disubstituted quinazoline derivatives can act as inducers of tubulin polymerization. nih.gov For example, specific compounds from a synthesized series were found to be highly active as inducers of tubulin polymerization, with molecular docking studies suggesting their interaction with the taxol binding site on tubulin. nih.gov In another study, a 2-chloroquinazoline (B1345744) derivative was identified as a potent inhibitor of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

This dual mechanism of action, targeting both receptor tyrosine kinases and tubulin polymerization, highlights the versatility of the quinazoline scaffold in developing novel and effective anticancer agents. nih.govresearchgate.net

DNA-Binding Affinity Studies

The interaction of small molecules with DNA is a crucial mechanism for many anticancer agents, as it can lead to the inhibition of DNA replication and repair systems, ultimately causing cell death. semanticscholar.org Certain 4-anilinoquinazoline derivatives have been designed and synthesized to investigate their potential as G-quadruplex binding ligands. sci-hub.box G-quadruplexes are four-stranded DNA structures that are implicated in the regulation of gene expression, particularly in oncogenes like c-myc. sci-hub.box

In one study, a series of 4-anilinoquinazoline derivatives were developed with the aim of targeting the c-myc G-quadruplex. sci-hub.box Biophysical and biochemical evaluations demonstrated that the introduction of an aniline (B41778) group at the 4-position of the quinazoline ring, along with two side chains with terminal amino groups, enhanced their binding affinity and stabilizing ability to G-quadruplex DNA. sci-hub.box Specifically, compound 7a was shown to down-regulate the transcription and expression of the c-myc gene in Hela cells, which is consistent with the behavior of an effective G-quadruplex ligand. sci-hub.box Furthermore, this compound was found to inhibit the proliferation of Hela cells in a dose- and time-dependent manner, while not affecting normal primary cultured mouse mesangial cells. sci-hub.box

Another study synthesized a series of 2,4-diaminoquinazoline derivatives and evaluated their DNA-binding affinity. semanticscholar.orgresearchgate.net The results indicated that all the tested compounds exhibited a moderate affinity for DNA. semanticscholar.org Among these, compounds 4a and 5d demonstrated the most significant DNA-binding affinity. semanticscholar.orgresearchgate.net This interaction with DNA is a potential mechanism for their observed antitumor activities. semanticscholar.org

Antimicrobial Activities

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. ijsrst.com

Antibacterial Efficacy

The antibacterial potential of 4-chloroquinazolin-2-amine derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria.

A series of novel 4-anilinoquinazoline derivatives were synthesized and screened for their antibacterial activities. nih.gov Compounds 4a , 4b , and 4c showed the highest activity against E. coli at a concentration of 32 µg/mL. nih.gov In another study, C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives were synthesized and tested against four bacterial strains. Compounds 8 , 16 , 23 , 24 , and 25 displayed the best activity against both Gram-positive and Gram-negative bacteria, with compound 25 showing particular promise as a broad-spectrum antibacterial agent.

Furthermore, new quinazoline derivatives synthesized from 8-bromo-2-chloroquinazoline (B592065) scaffold were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net Significant antibacterial activity was observed, particularly against E. coli. researchgate.net Another study reported the synthesis of N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine (VI ), which exhibited antibacterial activity against Pseudomonas. ijsrst.com

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound | Bacterial Strain(s) | Activity/Concentration | Reference |

| 4a, 4b, 4c | E. coli | MIC: 32 µg/mL | nih.gov |

| 8, 16, 23, 24, 25 | Gram-positive & Gram-negative bacteria | Good activity | |

| 25 | Broad spectrum | Promising candidate | |

| 4a, 4b, 4c, 4d | E. coli, S. aureus | Significant activity, especially against E. coli | researchgate.net |

| VI | Pseudomonas | Active | ijsrst.com |

Antifungal Properties

Several derivatives of this compound have also been investigated for their antifungal properties.

In one study, N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine (VI ) was synthesized and showed antifungal activity against Aspergillus flavus. ijsrst.com Another study synthesized a series of 4,6-disubstituted quinazoline derivatives and screened them for antifungal activity against Candida albicans, with promising results. alliedacademies.org Specifically, compound QZ-2 showed an inhibitory effect at a concentration of 50µg/ml, while compounds QZ-1 , QZ-3 , and QZ-4 were effective at 100µg/ml. alliedacademies.org

The antifungal activity of selected derivatives is highlighted in the table below.

| Compound | Fungal Strain(s) | Activity/Concentration | Reference |

| VI | Aspergillus flavus | Active | ijsrst.com |

| QZ-1, QZ-3, QZ-4 | Candida albicans | MIC: 100 µg/ml | alliedacademies.org |

| QZ-2 | Candida albicans | MIC: 50 µg/ml | alliedacademies.org |

Antiviral Potential

The antiviral activity of this compound derivatives has been explored, particularly against coronaviruses and other viruses.

A series of 2-aminoquinazolin-4(3H)-one derivatives were designed and synthesized to evaluate their inhibitory effects on SARS-CoV-2 and MERS-CoV. nih.gov Among the synthesized compounds, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) exhibited the most potent anti-SARS-CoV-2 activities with an IC50 of less than 0.25 μM and anti-MERS-CoV activities with an IC50 of less than 1.1 μM, with no cytotoxicity observed. nih.gov

In another study, 2-benzylaminoquinazolin-4(3H)-one derivatives were synthesized and tested for their anti-SARS-CoV-2 activity. semanticscholar.org Dichlorobenzylamine-substituted derivatives 15 and 16 showed good anti-SARS-CoV-2 activity (IC50 = 5-10 μM), with compound 15 (IC50 = 5.3 μM) being more potent than remdesivir (B604916) (IC50 = 7.8 μM). semanticscholar.org Furthermore, 7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one (Compound 39) demonstrated the highest anti-SARS-CoV-2 activity with an IC50 of 4.2 μM. semanticscholar.org

Additionally, penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold have been investigated as potential antiviral agents against tobacco mosaic virus (TMV). d-nb.info

The table below summarizes the antiviral activity of key derivatives.

| Compound | Virus | Activity (IC50) | Reference |

| 9g | SARS-CoV-2 | < 0.25 μM | nih.gov |

| 11e | SARS-CoV-2 | < 0.25 μM | nih.gov |

| 9g | MERS-CoV | < 1.1 μM | nih.gov |

| 11e | MERS-CoV | < 1.1 μM | nih.gov |

| 15 | SARS-CoV-2 | 5.3 μM | semanticscholar.org |

| 16 | SARS-CoV-2 | 5-10 μM | semanticscholar.org |

| 39 | SARS-CoV-2 | 4.2 μM | semanticscholar.org |

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have been recognized for their significant anti-inflammatory and analgesic activities. mdpi.comnih.gov

A series of 5-(4-chlorophenyl)-9-iodo-3-substituted-1,2,4-triazolo[4,3-c]quinazoline and 2-(4-chlorophenyl)-6-iodo-4-substituted-quinazoline derivatives were synthesized and evaluated for their anti-inflammatory activity. imrpress.com Several of these compounds exhibited activity comparable to indomethacin. imrpress.com The 3-substituted-1,2,4-triazolo[4,3-c]quinazoline synthons, particularly compounds 4 , 9 , and 12 , were found to be the most active. imrpress.com

In another study, new 3-methyl-4(3H)quinazolinone derivatives bearing hydrazino or pyrazolinyl groups were synthesized and showed statistically significant anti-inflammatory effects in the carrageenan-induced hind paw edema test in mice. nih.gov Additionally, some 2,3-disubstituted quinazolin-4(3H)-ones have been reported to possess potent analgesic and anti-inflammatory activities. researchgate.net

A study on thiazole (B1198619) derivatives, which can be related to the broader class of heterocyclic compounds, also demonstrated significant anti-inflammatory and analgesic properties. frontiersin.org Compounds 5d and 5e from this series proved to be potent inhibitors of COX/LOX pathways and were effective analgesic and anti-inflammatory agents in in vivo models. frontiersin.org

Antiparasitic and Antimalarial Activities

The quinazoline scaffold is a key component in the development of antiparasitic and antimalarial agents. nih.gov

Derivatives of 4-aminoquinoline (B48711), a class to which this compound is related, have long been the cornerstone of antimalarial therapy. nih.gov Although resistance to drugs like chloroquine (B1663885) has emerged, novel analogues continue to be developed. nih.gov Two 4-aminoquinoline analogues, a monoquinoline (MAQ ) and a bisquinoline (BAQ ), were found to be active in the nanomolar range against Plasmodium falciparum in vitro and significantly inhibited hemozoin formation, a crucial process for the parasite's survival. nih.gov

Furthermore, a series of substituted quinazoline-2,4-diamines have shown promising anti-Leishmania activities, highlighting the potential of this scaffold in combating other parasitic diseases.

The development of new antimalarial analogues of chloroquine and amodiaquine, which share the 4-aminoquinoline core, is an active area of research aimed at overcoming drug resistance. nih.gov

Antileishmanial Activity

Derivatives of N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated notable antileishmanial activity. acs.orgnih.gov In one study, these compounds were synthesized and evaluated for their effectiveness against Leishmania donovani, the parasite responsible for visceral leishmaniasis. acs.orgnih.govnih.gov The research identified compounds with significant potency, exhibiting EC50 values in the low micromolar to high nanomolar range. acs.orgnih.gov

A key finding was that N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine displayed a submicromolar EC50 value against a β-lactamase-expressing strain of L. donovani. nih.gov Furthermore, this compound showed moderate efficacy in a mouse model of visceral leishmaniasis. nih.gov Another derivative, quinazoline 23, was also effective in a murine model, reducing liver parasitemia by 37% when administered via intraperitoneal injection. acs.orgnih.gov The ease of synthesis and favorable physicochemical properties of these N2,N4-disubstituted quinazoline-2,4-diamines make them a promising platform for developing new antileishmanial drugs. acs.orgnih.gov

Interactive Table: Antileishmanial Activity of this compound Derivatives

| Compound | Target Organism | Activity Metric | Result |

|---|---|---|---|

| N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine | L. donovani (β-lactamase expressing) | EC50 | Submicromolar |

| Quinazoline 23 | L. donovani (in murine model) | Liver Parasitemia Reduction | 37% |

Other Reported Biological Activities

Beyond their antiprotozoal effects, derivatives of this compound have been investigated for a range of other biological activities.

Antihypertensive Agents

Quinazoline derivatives have been recognized for their potential as antihypertensive agents. scispace.comresearchgate.net Certain 2-substituted 4(3H)-quinazolinones have been synthesized and shown to possess antihypertensive properties. nih.gov For instance, a compound synthesized from 1-(2-hydroxyphenyl)-2-thiourea and isatoic anhydride, which contains a guanidino moiety, demonstrated antihypertensive activity when administered intravenously to spontaneously hypertensive rats. nih.gov In another study, a series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their in vivo antihypertensive effects. nih.gov Several of these compounds exhibited a hypotensive effect and induced bradycardia, with some showing better activity than the reference drug Prazosin. nih.gov

Antidiabetic Agents

The therapeutic potential of quinazoline derivatives extends to the management of diabetes. arabjchem.org Certain 2-sec-amino-3H-quinazolin-4-ones have shown a significant reduction in blood glucose levels in animal models. researchgate.net A series of new quinazoline derivatives were designed and synthesized, with their structures confirmed by various spectroscopic methods. nih.gov These compounds were evaluated for their α-glucosidase inhibitory and antioxidant activities, with some showing promise as antidiabetic agents. nih.gov Additionally, novel quinazolin-4(3H)-one heterocycles have been synthesized and assessed for their antidiabetic activity, with one compound, 3m, showing good inhibition of hemoglobin glycosylation, comparable to the standard alpha-tocopherol. researchgate.net

Antioxidant Activity

Several studies have highlighted the antioxidant properties of quinazoline derivatives. mdpi.comsapub.orgresearchgate.net New polyphenolic derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant potential through various in vitro assays. nih.govmdpi.com The results indicated that pyrogallol (B1678534) derivatives, in particular, exhibited high antioxidant activity, in some cases superior to standard antioxidants like ascorbic acid and Trolox. nih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate transition metal ions. nih.govmdpi.com The presence of phenolic groups and the quinazolin-4(3H)-one ring system appears to be crucial for this activity. sapub.orgmdpi.com

Kinase Inhibition (e.g., Clk1, Clk4, Dyrk1A)

Derivatives of 4-chloroquinazoline have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. For example, 4-aminoquinazoline derivatives have been explored as potent inhibitors of VEGFR-2, a critical regulator of angiogenesis. nih.gov A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were designed as dual inhibitors of c-Met and VEGFR-2, with some compounds showing potent inhibitory activity against both kinases and significant anticancer effects. researchgate.net Furthermore, structure-based design has led to the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a target implicated in cancer cell migration and invasion. acs.org

Interactive Table: Kinase Inhibition by this compound Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| 4-Aminoquinazoline derivatives | VEGFR-2 | Potent inhibition of angiogenesis regulator. |

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives | c-Met, VEGFR-2 | Dual inhibition with significant anticancer activity. |

Anticonvulsant and Sedative-Hypnotic Effects

The quinazoline-4(3H)-one scaffold is a well-known pharmacophore associated with anticonvulsant and sedative-hypnotic activities. ijpscr.infomdpi.commdpi.com Methaqualone, a notable quinazolin-4(3H)-one, was previously used as a sedative-hypnotic. mdpi.com Numerous studies have focused on synthesizing new quinazoline derivatives with the aim of developing safer and more effective anticonvulsant agents. nih.govfarmaceut.org The anticonvulsant activity of these compounds is often evaluated using models such as pentylenetetrazole (PTZ)-induced seizures, which is indicative of an effect on GABAergic transmission. mdpi.comnih.gov Some synthesized derivatives have shown significant protection against seizures in these models, with a few exhibiting a high affinity for the GABA-A receptor. mdpi.comnih.gov

Antihistaminic Properties

Quinazoline and its derivatives are recognized for their wide-ranging pharmacological activities, including antihistaminic properties. tandfonline.comekb.eg Researchers have explored the potential of these compounds as H1-receptor antagonists, which can be beneficial in the treatment of allergic conditions. scispace.comijddd.com Additionally, some quinazoline derivatives have been investigated as histamine (B1213489) H4 receptor inverse agonists, suggesting a role in modulating inflammatory responses. acs.org

A notable study focused on the synthesis and pharmacological evaluation of novel 4-benzyl-1-substituted-4H- tandfonline.comekb.egijfmr.comtriazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents. scispace.com Another area of research has been the development of 4-quinazolinone derivatives as histamine H2-receptor antagonists, with potential applications as antiulcer agents. jst.go.jp

One study reported the synthesis of a series of 1-substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones and screened them for H1-antihistaminic activity using the histamine-induced bronchoconstriction method in guinea pigs. ijddd.com Among the synthesized compounds, 4-(2-methoxyphenyl)-1-methyl tandfonline.comekb.egijfmr.comtriazolo[4,3-a]quinazolin-5(4H)-one (5) demonstrated the highest potency, with a percentage protection of 68.67%. ijddd.com This activity was comparable to the standard drug, chlorpheniramine (B86927) maleate (B1232345), which showed a percentage protection of 71.00%. ijddd.com A significant finding was that the sedative effect of compound 5 was negligible (7.4%) compared to chlorpheniramine maleate (35.4%). ijddd.com

Table 1: Antihistaminic Activity of 1-substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones

| Compound | Structure | % Protection |

|---|---|---|

| 5 | 4-(2-methoxyphenyl)-1-methyl tandfonline.comekb.egijfmr.comtriazolo[4,3-a]quinazolin-5(4H)-one | 68.67 |

| Chlorpheniramine maleate | - | 71.00 |

Data sourced from Alagarsamy V, et al. (2011). ijddd.com

Furthermore, a scaffold hopping approach led to the discovery of quinazoline derivatives as potent histamine H4 receptor inverse agonists. acs.org Specifically, 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499, 54) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497, 55) were identified as potent human H4R inverse agonists with pKi values of 8.12 and 7.57, respectively. acs.org These compounds also exhibited significant affinity for the human histamine H1 receptor, positioning them as a novel class of dual-action H1R/H4R ligands. acs.org

Table 2: Potency of Quinazoline Derivatives as Histamine H4 Receptor Inverse Agonists

| Compound | Name | pKi |

|---|---|---|

| VUF10499 (54) | 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine | 8.12 |

| VUF10497 (55) | 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine | 7.57 |

Data sourced from Smits RA, et al. (2008). acs.org

The synthesis of various quinazoline derivatives often starts from precursors like 2,4-dichloro quinazoline, which can be reacted with hydrazine (B178648) hydrate (B1144303) to form intermediates. ekb.eg These intermediates can then undergo further reactions to yield the desired triazolo-quinazoline structures. ekb.eg Another synthetic route involves the reaction of 2-chloro quinazolin-4-amine (B77745) with different substituted sulfonyl chlorides to create a new series of quinazoline derivatives. ajrconline.org The reactivity of 2-ethoxy-4-chloroquinazoline has also been utilized in the synthesis of novel quinazoline derivatives through reactions with various nitrogen nucleophiles. scispace.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on Pharmacological Profiles

Substitutions on the quinazoline (B50416) ring of 4-chloroquinazolin-2-amine derivatives have a profound impact on their pharmacological profiles, influencing their potency and selectivity against various biological targets. Research has demonstrated that modifications at different positions of the quinazoline moiety can either enhance or diminish the desired biological effects.

The nature of the substituent at the 2-position of the quinazoline ring has been shown to be significant in various studies. For example, in a series of 1-phenyl-1-(quinazolin-4-yl)ethanols with anticancer activity, several 2-substituted compounds, including those with methyl, trichloromethyl, chloro, methoxy (B1213986), methylthio, and 3-thienyl groups, exhibited stronger antiproliferative activity than the unsubstituted analogue. nih.gov Notably, the 2-chloro-substituted derivative demonstrated the highest potency. nih.gov

Furthermore, the substitution of the chloro group at the 4-position with various amines is a common strategy to generate diverse pharmacological activities. mdpi.com The attachment of small aliphatic chains or alicyclic substituents to the resulting amino group at this position has been found to improve activity against certain enzymes. mdpi.com

The following table summarizes the impact of various substitutions on the pharmacological profiles of quinazoline derivatives.

| Substitution Position | Substituent Type | Impact on Pharmacological Profile | Therapeutic Area |

| 6- or 7-position | Electron-donating or electron-withdrawing groups | Drives selectivity (e.g., AChE vs. BChE), modulates activity and toxicity. mdpi.com | Alzheimer's Disease |

| 2-position | 4-chlorophenyl group | Induces significant cytotoxicity. mdpi.com | Cancer |

| 2-position | Methyl, trichloromethyl, chloro, methoxy, methylthio, 3-thienyl | Enhances antiproliferative activity. nih.gov | Cancer |

| 4-position (replacing Cl) | Small aliphatic chains or alicyclic amines | Improves enzyme inhibitory activity. mdpi.com | Various |

Influence of Halogen Position on Biological Activity

The position of halogen atoms on the quinazoline core and its substituents plays a critical role in determining the biological activity of the resulting compounds. Strategic placement of halogens can significantly enhance potency, selectivity, and metabolic stability.

In the development of antimalarial agents based on 2-anilino-4-amino substituted quinazolines, the position of halogens on the 2-anilino moiety was investigated. It was observed that replacing a 4-methoxy substituent on the aniline (B41778) with halogens retained the potency against Plasmodium falciparum. acs.org However, a 4-halogen substituent was found to be susceptible to hydro-dehalogenation. acs.org To overcome this metabolic liability, a 3-halogen substituent was introduced next to the 4-halogen. This dihalogen substitution pattern, such as a 3-chloro-4-fluoro arrangement, resulted in compounds with similar or even improved antimalarial activity compared to the single halogen analogues. acs.orgacs.org

The position of a chloro group on the quinazoline ring itself also influences the selectivity profile of inhibitors. In a study on p21-activated kinase 4 (PAK4) inhibitors, moving the chloro group from the 6-position to the 7-position resulted in a derivative with better potency but reduced selectivity for PAK4 over other kinases. acs.org Removal of the chloro group altogether led to a slight decrease in potency and a significant reduction in selectivity. acs.org

The table below illustrates the influence of halogen position on the biological activity of quinazoline derivatives.

| Compound Series | Halogen Position | Biological Activity/Property | Key Finding |

| Antimalarial 2-anilino-4-amino quinazolines | 4-position on 2-anilino moiety | Susceptible to hydro-dehalogenation. acs.org | Metabolic liability identified. |

| Antimalarial 2-anilino-4-amino quinazolines | 3,4-dihalogen on 2-anilino moiety | Suppresses hydro-dehalogenation, maintains or improves antimalarial activity. acs.orgacs.org | Improved metabolic stability and potency. |

| PAK4 Inhibitors | 6-chloro on quinazoline ring | Contributes to potency and high selectivity. acs.org | Optimal position for selectivity. |

| PAK4 Inhibitors | 7-chloro on quinazoline ring | Better potency but reduced selectivity compared to 6-chloro. acs.org | Position affects selectivity profile. |

| PAK4 Inhibitors | No chloro group on quinazoline ring | Slight decrease in potency and significant reduction in selectivity. acs.org | Halogen is important for both potency and selectivity. |

Role of Amino Group and its Derivatization

The amino group at the 2-position of the 4-chloroquinazoline (B184009) core is a key functional group that is frequently derivatized to modulate biological activity. The nature of the substituent on this amino group, as well as the amino group itself, can have a significant impact on the pharmacological properties of the resulting compounds.

In the context of antimalarial drug discovery, it was found that the 4-amino group was crucial for binding to the cellular target. acs.org Disubstitution of the 4-nitrogen was generally detrimental to activity compared to monoalkyl amino compounds. acs.org However, a small N-methyl substituent was tolerated and showed comparable activity to larger substituents, suggesting that the 4-amino group is likely oriented toward the solvent space. acs.org

Derivatization of the amino group is a common strategy to improve physicochemical properties and biological activity. For instance, in the development of agents for Alzheimer's disease, the attachment of bulkier, non-polar moieties such as n-butyl or cyclohexyl substituents to the amino group at the 4-position of the quinazoline core was linked to MAO-B inhibition. mdpi.com

Furthermore, the introduction of an amino group and its subsequent derivatization can be a critical step in the synthesis of potent inhibitors. In the design of PAK4 inhibitors, the introduction of an amide side chain was essential for improving PAK4 selectivity. acs.org

The derivatization of amino groups is not limited to the quinazoline core itself but is also a key strategy when an amino-containing moiety is introduced at other positions. For example, in the development of EGFR-tyrosine kinase inhibitors, the presence of halogen atoms on an aniline ring attached at the 4-position of the quinazoline was shown to improve biological activity. mdpi.com

| Compound Series | Modification of Amino Group | Effect on Biological Activity |

| Antimalarial 2-anilino-4-amino quinazolines | Disubstitution of 4-amino group | Detrimental to activity. acs.org |

| Antimalarial 2-anilino-4-amino quinazolines | Monosubstitution of 4-amino group | Favorable for activity. acs.org |

| MAO-B Inhibitors | Attachment of bulky, non-polar groups to 4-amino group | Enhances MAO-B inhibition. mdpi.com |

| PAK4 Inhibitors | Introduction of an amide side chain | Essential for improving selectivity. acs.org |

| EGFR-Tyrosine Kinase Inhibitors | Halogen substitution on 4-anilino moiety | Improves biological activity. mdpi.com |

Correlation between Chemical Structure and Efficacy/Selectivity

A clear correlation exists between the chemical structure of this compound derivatives and their efficacy and selectivity. Subtle changes in the substitution pattern can lead to significant differences in biological activity, highlighting the importance of a detailed understanding of the structure-activity relationship (SAR).

In the pursuit of potent and selective p21-activated kinase 4 (PAK4) inhibitors, it was discovered that the stereochemistry of substituents plays a crucial role. acs.org For instance, compounds with an (R)-configuration at a methyl stereocenter exhibited better potency and selectivity than their (S)-analogues. acs.org Furthermore, incorporating an (R)-methyl group next to an amine nitrogen on a piperazine (B1678402) ring led to a significant improvement in PAK4 selectivity, likely due to enhanced shape complementarity and van der Waals contacts. acs.org

The nature of the substituent at the 2-position of the quinazoline ring also heavily influences efficacy and selectivity. In a series of anticancer agents, 2-chloro substitution resulted in the most potent compound. nih.gov This underscores the importance of the electronic and steric properties of the substituent at this position.

The selectivity of quinazoline derivatives can also be tuned by substitutions on the aromatic part of the core. For example, in the context of agents for Alzheimer's disease, substitutions at the 6- or 7-positions were found to be critical in driving the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

The following table highlights key structural features and their correlation with efficacy and selectivity.

| Structural Feature | Impact on Efficacy/Selectivity | Example Compound Class |

| Stereochemistry (e.g., (R)- vs. (S)-configuration) | (R)-configuration led to better potency and selectivity. acs.org | PAK4 Inhibitors |

| 2-position substituent (e.g., chloro group) | Significantly enhanced antiproliferative efficacy. nih.gov | Anticancer quinazolines |

| 6- or 7-position substitution | Drives selectivity between enzyme isoforms (AChE vs. BChE). mdpi.com | Agents for Alzheimer's Disease |

| Incorporation of a specific side chain (e.g., (R)-methyl on piperazine) | Dramatically improved selectivity. acs.org | PAK4 Inhibitors |

Computational Approaches in SAR/SPR

Computational methods are increasingly being employed to understand and predict the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives. These in silico techniques provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the design of more potent and selective molecules.

Molecular docking is a widely used computational tool to predict the binding mode of a ligand within the active site of a protein. For example, in the development of PAK4 inhibitors, molecular docking simulations predicted that different compounds adopted very similar conformations, with their aromatic rings superimposing well. acs.org This information helps in understanding why certain structural modifications lead to improved binding affinity.

Computational studies can also be used to rationalize observed SAR data. For instance, the improved PAK4 selectivity of certain derivatives was attributed to their shape complementarity to the target, which maximizes van der Waals contacts, an insight likely derived from or supported by molecular modeling. acs.org

Beyond predicting binding modes, computational approaches can also be used to build predictive models that correlate chemical structure with biological activity. These models can then be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This accelerates the drug discovery process and reduces the reliance on resource-intensive high-throughput screening.

The use of computational SAR/SPR is a powerful strategy to:

Visualize and understand ligand-receptor interactions at the molecular level.

Explain observed structure-activity relationships.

Predict the biological activity of novel compounds.

Guide the design of new derivatives with improved potency and selectivity.

Prioritize compounds for synthesis, thus saving time and resources.

Advanced Research Techniques and Methodologies

Spectroscopic Characterization of Derivatives (e.g., IR, NMR, Mass Spectrometry)

The structural confirmation of newly synthesized derivatives of 4-chloroquinazolin-2-amine is heavily reliant on spectroscopic methods. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry, provide essential data for molecular characterization. longdom.orglongdom.org

In the synthesis of various quinazoline (B50416) derivatives, IR spectroscopy is used to identify key functional groups. For instance, the IR spectrum of N-phenyl-4-thiomorpholinoquinazolin-2-amine showed characteristic absorption bands at 3360 cm⁻¹ for N-H stretching and 1620 cm⁻¹ for C=N stretching. longdom.org Similarly, for N-(4-chlorophenyl)-4-thiomorpholinoquinazolin-2-amine, the IR spectrum displayed bands at 3360 cm⁻¹ (N-H stretching), 3010 cm⁻¹ (aromatic C-H), 1640 cm⁻¹ (C=N), and 746 cm⁻¹ (C-Cl). longdom.org The presence of a nitro group in N-(4-nitrophenyl)-4-thiomorpholinoquinazolin-2-amine was confirmed by bands at 1340 cm⁻¹ and 1560 cm⁻¹ corresponding to symmetric and asymmetric N-O stretching. longdom.org

¹H NMR and ¹³C NMR spectroscopy are instrumental in determining the chemical environment of protons and carbon atoms within the molecule. For example, in the characterization of 4-(2-chloroquinazolin-4-yl)thiomorpholine, the ¹H NMR spectrum showed triplets at δ 2.67 ppm and δ 3.45 ppm, corresponding to the CH₂-S and CH₂-N protons of the thiomorpholine (B91149) ring, respectively. longdom.org The aromatic protons of the quinazoline ring appeared as multiplets between δ 7.6 and 8.15 ppm. longdom.org The ¹³C NMR spectra of these derivatives show characteristic signals for the carbon atoms of the quinazoline and thiomorpholine rings, as well as any substituents. longdom.org

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, further confirming their identity. For instance, the mass spectrum of N-phenyl-4-thiomorpholinoquinazolin-2-amine showed a molecular ion peak at m/z 323 [M+H]⁺, which is consistent with its calculated molecular weight. longdom.org

A summary of spectroscopic data for selected this compound derivatives can be found in the table below.

| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | Mass Spec (m/z) |

| N-phenyl-4-thiomorpholinoquinazolin-2-amine | 3360 (N-H), 1620 (C=N) | 2.67 (t, 4H), 3.45 (t, 4H), 6.89 (bs, 2H), 7.6 (t, 1H), 7.85 (m, 2H), 8.15 (d, 1H) | 323 [M+H]⁺ |

| N-(4-chlorophenyl)-4-thiomorpholinoquinazolin-2-amine | 3360 (N-H), 1640 (C=N), 746 (C-Cl) | - | - |

| N-(4-nitrophenyl)-4-thiomorpholinoquinazolin-2-amine | 3360 (N-H), 1340 & 1560 (N-O) | - | 368 [M+H]⁺ |

| 4-(2-chloroquinazolin-4-yl)thiomorpholine | - | 2.67 (t, 4H), 3.45 (t, 4H), 7.6-8.15 (m, 4H) | 247 [M+H]⁺ |

| 2-Chloro-4-[2-(5-hydroxymethyl-2-furylmethylene)hydrazino]quinazoline | - | 11.21 (d, 1H), 7.89-7.87 (m, 2H), 7.64-7.60 (m, 2H), 7.17-7.14 (m, 3H), 6.50 (s, 1H), 4.48 (s, 2H) | 302 (M⁺) |

| 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2-chloroquinazoline | - | 11.91 (s, 1H), 11.21 (d, 1H), 8.92 (s, 1H), 8.50 (d, 1H), 7.99 (d, 1H), 7.90-7.88 (m, 1H), 7.65-7.61 (m, 1H), 7.46 (d, 1H), 7.36 (d, 1H), 7.34 (d, 1H), 7.19-7.15 (m, 1H) | - |

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. This technique has been used to study this compound derivatives, offering insights into their solid-state conformation and intermolecular interactions.

The crystal structure of N-benzyl-2-chloroquinazolin-4-amine revealed that the asymmetric unit contains two independent molecules. nih.govnih.gov The quinazoline ring system in both molecules is nearly planar. nih.govnih.gov The dihedral angles between the quinazoline ring and the phenyl ring are 88.25° and 85.28° in the two independent molecules. nih.govnih.gov In the crystal, the molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.govnih.gov

Similarly, the crystal structure of 2-chloroquinazolin-4(3H)-one showed that the quinazoline system is approximately planar. iucr.org The molecules in the crystal are linked by N—H⋯O and C—H⋯N hydrogen bonds. iucr.org

The table below summarizes the crystallographic data for selected this compound derivatives.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |

| N-benzyl-2-chloroquinazolin-4-amine | C₁₅H₁₂ClN₃ | Triclinic | P-1 | a = 9.4018 Å, b = 13.0108 Å, c = 13.3035 Å, α = 113.968°, β = 105.377°, γ = 100.213° |

| 2-chloroquinazolin-4(3H)-one | C₈H₅ClN₂O | Monoclinic | C2/c | a = 22.4315 Å, b = 3.7666 Å, c = 18.0640 Å, β = 104.682° |

In Vitro Biological Assays for Activity Evaluation

The biological potential of this compound derivatives is assessed through a variety of in vitro assays. These assays measure the compound's activity against specific biological targets, such as enzymes or cell lines.

For instance, a series of 2,4-diaminoquinazoline derivatives were evaluated for their antiproliferative activity against four human tumor cell lines. semanticscholar.org Compounds 4c and 5b, which have a 4-nitro substitution on the phenyl ring, showed the highest inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) cell lines, with IC₅₀ values ranging from 9.1 to 12.0 µg/ml. semanticscholar.org

In another study, novel quinazoline derivatives were synthesized and evaluated for their antimicrobial activity. longdom.org The compounds were tested against various bacterial and fungal strains. Compounds 8i, 8d, 8h, and 8g demonstrated significant antimicrobial and antifungal activity. longdom.org

The table below presents the results of in vitro biological assays for some this compound derivatives.

| Compound | Assay Type | Target | Activity (IC₅₀ or Zone of Inhibition) |

| Compound 4c | Antiproliferative | MCF-7, HCT-116, HePG-2, HFB4 | 9.1–12.0 µg/ml |

| Compound 5b | Antiproliferative | MCF-7, HCT-116, HePG-2, HFB4 | 9.1–12.0 µg/ml |

| Compound 8i | Antimicrobial | Various bacteria and fungi | Significant activity |

| Compound 8d | Antimicrobial | Various bacteria and fungi | Significant activity |

| Compound 8h | Antimicrobial | Various bacteria and fungi | Significant activity |

| Compound 8g | Antimicrobial | Various bacteria and fungi | Significant activity |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) | EGFR inhibition | EGFR | 0.096 µM |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | Anticancer | MCF-7 | 2.49 µM |

Molecular Docking and Computational Chemistry Studies

Molecular docking and computational chemistry are powerful tools used to predict and analyze the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein. These studies provide valuable insights into the mechanism of action and can guide the design of more potent compounds.

Molecular docking studies have been performed on 4-anilinoquinazoline (B1210976) derivatives to understand their interaction with DNA gyrase, a key bacterial enzyme. nih.gov The studies revealed that these compounds bind to the active site of the enzyme, with the quinazoline ring interacting with specific amino acid residues. nih.gov The binding is stabilized by hydrogen bonds and other non-covalent interactions. nih.gov For example, the docking of compound 4c showed a strong interaction with the enzyme, with a docking score of -8.16 kcal/mol. nih.gov

In a different study, molecular docking was used to investigate the interaction of quinazoline derivatives with the VEGFR-2 kinase domain. nih.gov The results indicated that the compounds bind to the ATP-binding site of the enzyme, forming hydrogen bonds with key amino acid residues. nih.gov

Computational methods are also used to predict the preferred binding orientation (binding mode) of a ligand within the active site of a protein and to estimate the strength of the interaction (binding affinity). These predictions are crucial for structure-based drug design.

For the 4-anilinoquinazoline derivatives targeting DNA gyrase, the docking studies predicted a binding mode where the quinazoline scaffold is positioned deep within the active site. nih.gov The predicted binding affinities, expressed as docking scores, ranged from -7.07 to -8.16 kcal/mol, indicating a strong interaction with the enzyme. nih.gov

Similarly, for the quinazoline derivatives targeting VEGFR-2, the predicted binding affinities were in good agreement with the experimentally determined IC₅₀ values. nih.gov This correlation between computational predictions and experimental results highlights the utility of molecular docking in drug discovery.

The following table summarizes the results of molecular docking studies for some this compound derivatives.

| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 4c | DNA gyrase | -8.16 | Asn46 |

| 4-anilinoquinazoline derivatives | DNA gyrase | -7.07 to -8.16 | - |

| Quinazoline derivatives | VEGFR-2 | - | - |

Future Directions and Research Gaps in 4 Chloroquinazolin 2 Amine Studies

Exploration of Novel Derivatization Strategies

The chemical reactivity of 4-chloroquinazolin-2-amine is centered around the electrophilic nature of the C4 position, which is activated for nucleophilic aromatic substitution (SNAr). rroij.comrroij.com This reactivity has been the cornerstone of derivatization, but future research should expand the repertoire of synthetic strategies to access greater chemical diversity.

Nucleophilic Aromatic Substitution (SNAr): The reaction of the C4-chloro group with various nucleophiles is a primary strategy. researchgate.net While amines and hydrazines have been commonly used, there is a need to explore a broader range of nucleophiles. rroij.comrroij.com For instance, the use of Breslow intermediates as acylating agents for the direct nucleophilic alkanoylation of 4-chloroquinazolines represents an innovative approach to creating 4-alkanoylquinazolines. chim.it

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation that remain underutilized for this specific scaffold.

Suzuki-Miyaura Coupling: This reaction enables the introduction of various aryl or heteroaryl groups at the C4 position. The coupling of this compound with different boronic acids can generate a library of novel compounds for biological screening. chim.itacs.org

Sonogashira Coupling: The reaction with terminal alkynes, often under copper-free conditions, can introduce alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements. nih.gov

Buchwald-Hartwig and Chan-Lam Amination: These methods provide alternative and often more efficient ways to form C-N bonds with a wide array of amines, including those that are poor nucleophiles in traditional SNAr reactions. rroij.comlongdom.org

Flow Chemistry: The use of continuous-flow reactors for SNAr reactions can offer better control over reaction conditions, improve reproducibility, and facilitate safer scale-up, which is often problematic in batch processes. chim.it

Future work should focus on combining these strategies, for example, by performing a cross-coupling reaction followed by functionalization of the newly introduced group or modifications at the 2-amino position.

Development of Selective Agents for Specific Biological Targets

Derivatives of this compound have shown promise against a range of biological targets, but a significant research gap exists in achieving high selectivity, which is crucial for minimizing off-target effects and improving therapeutic indices.

Kinase Inhibitors: The quinazoline (B50416) core is a well-established scaffold for kinase inhibitors. ontosight.ai

EGFR Inhibitors: Many quinazoline-based compounds target the Epidermal Growth Factor Receptor (EGFR). mdpi.com Future efforts should aim to develop derivatives selective for specific EGFR mutations found in non-small cell lung cancer to overcome drug resistance. arabjchem.org

PAK4 Inhibitors: Structure-based design has led to potent inhibitors of p21-Activated Kinase 4 (PAK4), a target in cancer. acs.org A key future direction is to enhance selectivity against other PAK isoforms, such as PAK1, to reduce potential side effects. Research has shown that subtle structural changes, like the chirality of a substituent, can dramatically improve selectivity. acs.org

Other Kinases: The scaffold should be explored for its potential to inhibit other therapeutically relevant kinases, such as glycogen (B147801) synthase kinase-3 (GSK-3), which is implicated in several diseases including diabetes and neurodegenerative disorders. mdpi.com

Other Targets:

MTH1 Inhibitors: 4-Aminoquinazoline derivatives have been identified as potent and selective inhibitors of MutT homolog 1 (MTH1), a potential anticancer target. acs.org

Tubulin Polymerization Inhibitors: Some derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, representing a promising avenue for anticancer drug development. nih.gov

Multi-Target Agents for Neurodegenerative Diseases: There is potential in designing derivatives that can modulate multiple targets relevant to complex diseases like Alzheimer's. For example, creating dual inhibitors of cholinesterases (AChE, BChE) and monoamine oxidase B (MAO-B). nih.gov

A systematic approach, combining targeted synthesis with comprehensive biological screening, is needed to identify and optimize selective agents for these and other novel targets.

Investigation of Mechanism of Action for Promising Bioactivities

While many bioactive quinazoline derivatives have been identified, a detailed understanding of their molecular mechanism of action is often lacking. This knowledge is critical for rational drug design and lead optimization.

Future research must move beyond simple activity screening to in-depth mechanistic studies. For promising compounds, this should include:

Target Identification and Validation: For compounds discovered through phenotypic screening, identifying the specific molecular target(s) is a crucial first step.

Elucidation of Binding Modes: Techniques like X-ray crystallography of ligand-protein complexes can reveal precise binding interactions. For example, studies have shown how MTH1 inhibitors form key hydrogen bonds with specific amino acid residues (D119, D120, T8) in the active site. acs.org

Analysis of Downstream Signaling: For targets like kinases, it is essential to investigate the effect of the inhibitor on downstream signaling pathways. Potent PAK4 inhibitors, for instance, have been shown to regulate the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. acs.org

Kinetic Studies: Understanding the kinetics of target binding (e.g., reversible vs. irreversible, on/off rates) can provide valuable insights for optimizing drug efficacy.

Molecular docking and simulation studies can complement experimental work by predicting binding modes and guiding the design of new derivatives with improved target engagement. mdpi.comekb.eg

Integration of Advanced Computational Design in Drug Discovery

The development of novel this compound derivatives can be significantly accelerated by integrating advanced computational methods into the discovery pipeline. nih.gov These tools can help filter large virtual libraries, optimize lead compounds, and design novel molecules with desired properties. nih.govsteeronresearch.com

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD is a powerful approach.

Virtual Screening and Docking: These methods can screen vast libraries of virtual compounds to identify those with a high probability of binding to the target. This was successfully used to identify initial hits for PAK4 inhibitors. acs.org

Pharmacophore Modeling: This involves identifying the key structural features (pharmacophore) required for biological activity and using it to search for new scaffolds. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate chemical structure with biological activity, allowing for the prediction of potency for newly designed compounds. steeronresearch.com

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. Computational tools can now predict properties like Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early in the discovery process, allowing researchers to prioritize compounds with better drug-like profiles. steeronresearch.comtaylorfrancis.com

The future of drug discovery with the this compound scaffold lies in a synergistic loop where computational predictions guide synthetic efforts, and the resulting experimental data is used to refine and improve the computational models. nih.gov

Addressing Toxicity and Selectivity Challenges in Therapeutic Development

A primary hurdle in translating bioactive compounds into therapeutics is managing toxicity and achieving target selectivity. For quinazoline derivatives, these challenges are often intertwined.

Selectivity Engineering: As seen in the development of PAK4 inhibitors, minor structural modifications can have a profound impact on selectivity. acs.org

Positional Isomerism: Moving a substituent, such as the chloro group on the quinazoline ring, can significantly alter the selectivity profile. For example, a 6-chloro derivative showed much higher selectivity for PAK4 over PAK1 compared to its 7-chloro counterpart. acs.org

Stereochemistry: The introduction of chiral centers can be a powerful tool for improving selectivity. In one study, the (R)-configuration of a methyl group on a piperazine (B1678402) ring was crucial for high potency and selectivity, whereas the (S)-configuration was not well tolerated. acs.org

Toxicity Mitigation:

Structural Modification: The toxicity of a lead compound can sometimes be mitigated by strategic structural changes. For example, introducing a methoxy (B1213986) group at the 6-position of the quinazoline ring was shown to mimic a less-toxic derivative of the drug tacrine. nih.gov

Computational Toxicity Prediction: In silico ADMET models can flag potential toxicity liabilities early, guiding the design process away from problematic chemical space. steeronresearch.com

A key research gap is the systematic study of the structure-toxicity and structure-selectivity relationships for the this compound scaffold. Building comprehensive datasets and applying machine learning could uncover patterns that guide the design of safer and more selective drug candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloroquinazolin-2-amine, and how are intermediates characterized?

- Answer : A widely used method involves reacting 2-aminobenzoic acid derivatives with chlorinating agents (e.g., POCl₃) under reflux conditions. For example, intermediates like 4-chloro-2-(piperidin-4-yl)-3,4-dihydroquinazoline are synthesized in ethanol, followed by hydrolysis and recrystallization. Structural confirmation is achieved via IR (to identify C-Cl, C=N, and C=O stretches), ¹H NMR (to confirm aromatic protons and substituents), and mass spectrometry (to verify molecular ions) . Alternative pathways include cyclization of 4-chlorobenzaldehyde derivatives with thioacetates, yielding thioquinazolinone intermediates .

Q. How is structural confirmation of this compound derivatives performed in academic research?

- Answer : Multi-technique approaches are critical. For example:

- ¹H NMR : Aromatic protons appear in the δ 6.20–7.50 ppm range, while morpholine protons in derivatives resonate at δ 3.0–3.80 ppm .

- HRMS : Used to confirm molecular formulas (e.g., m/z 545.5 for dibromo-substituted derivatives) .

- Elemental analysis : Validates purity by comparing calculated and observed C, H, N, and Cl percentages (e.g., Anal. Calcd: C 43.19%, Cl 7.08%; Found: C 43.30%, Cl 7.10%) .

Q. What biological activities are associated with this compound derivatives?

- Answer : These compounds exhibit diverse pharmacological properties:

- Anti-inflammatory activity : Substituted quinazolin-4-amines modulate inflammatory pathways, though synthesis challenges (e.g., regioselective chlorination) limit broad exploration .

- Apoptosis induction : Derivatives like 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine activate caspase-3, a key apoptosis mediator, as shown in live-cell assays .

Advanced Research Questions

Q. How can researchers optimize chlorination reactions in this compound synthesis to improve yield and selectivity?

- Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states during chlorination .

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation. Lower temperatures favor selectivity for mono-chlorinated products .

- Catalysts : Lewis acids like FeCl₃ can direct chlorination to specific positions (e.g., para to amine groups) .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Answer : Discrepancies often arise from:

- Structural variability : Minor substituent changes (e.g., bromo vs. methyl groups) drastically alter receptor binding. For example, 6,7-dibromo derivatives show enhanced anti-inflammatory activity compared to non-halogenated analogs .

- Assay conditions : Apoptosis studies require strict control of cell line viability and caspase-3 activation thresholds . Standardized protocols (e.g., ISO guidelines) mitigate variability.

Q. What role do substituents play in modulating the pharmacokinetic properties of this compound derivatives?

- Answer : Substituents influence:

- Lipophilicity : Electron-withdrawing groups (e.g., -Cl, -Br) increase membrane permeability, as shown in logP calculations for dibromo derivatives (logP = 3.2 vs. 2.5 for unsubstituted analogs) .

- Metabolic stability : Morpholine-containing derivatives exhibit prolonged half-lives due to reduced cytochrome P450 metabolism, as observed in hepatic microsome assays .

Q. What advanced analytical methods are used to study the stability of this compound under physiological conditions?

- Answer : Researchers employ:

- HPLC-MS : Quantifies degradation products in simulated gastric fluid (pH 1.2–3.0) .

- X-ray crystallography : Resolves hydrolytic susceptibility of the chloroquinazoline core, as seen in N-benzyl derivatives with defined dihedral angles (e.g., C8–S1–C9–N1 torsion = −7.6°) .

Methodological Notes

- Synthesis Optimization : Always validate reaction progress via TLC and intermediate characterization before scaling up .

- Biological Assays : Use orthogonal assays (e.g., Western blotting alongside caspase-3 activation tests) to confirm mechanistic findings .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, HRMS traces) in repositories like ChemRxiv for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.